molecular formula C13H10N4O B15057655 Phenazine-1-carbohydrazide

Phenazine-1-carbohydrazide

Cat. No.: B15057655
M. Wt: 238.24 g/mol
InChI Key: HHMALMVKWZOZLO-UHFFFAOYSA-N
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Description

Phenazine-1-carbohydrazide is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenazine-1-carbohydrazide can be synthesized through several methods. One common approach involves the condensation of phenazine-1-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves microbial synthesis using genetically engineered strains of Pseudomonas species. These bacteria can convert phenazine-1-carboxylic acid into this compound through enzymatic reactions. This method is advantageous due to its cost-effectiveness and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Phenazine-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenazine-1-carboxylic acid, various hydrazide derivatives, and substituted phenazine compounds. These products have significant biological and industrial applications .

Scientific Research Applications

Phenazine-1-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives with enhanced properties.

    Biology: It exhibits antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for developing new antibiotics.

    Medicine: Its antitumor properties are being explored for cancer treatment. It has shown efficacy in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the development of new pesticides and fungicides due to its biocidal properties.

Mechanism of Action

The mechanism of action of phenazine-1-carbohydrazide involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, it induces the production of reactive oxygen species, leading to oxidative stress and cell death in target organisms. These mechanisms make it effective against both microbial pathogens and cancer cells .

Comparison with Similar Compounds

Phenazine-1-carbohydrazide can be compared with other phenazine derivatives such as:

This compound stands out due to its unique combination of antimicrobial, antitumor, and biocidal properties, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

phenazine-1-carbohydrazide

InChI

InChI=1S/C13H10N4O/c14-17-13(18)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,14H2,(H,17,18)

InChI Key

HHMALMVKWZOZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NN

Origin of Product

United States

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